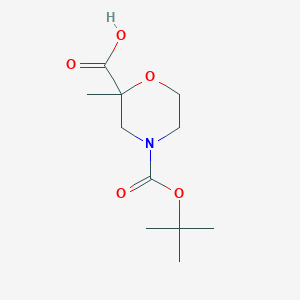

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAMEQQMXRHVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Acid

- Starting with L-leucine (or a related amino acid), dissolve 1.0 g in 8 mL acetone.

- Add 4 mL of 1 N sodium hydroxide solution while cooling to 0-5 °C.

- Add 1.09 equivalents of di-tert-butyl dicarbonate (Boc anhydride) and stir for 2-3 hours.

- Adjust pH to 2.0-3.0 using 1 N hydrochloric acid.

- Extract the product with dichloromethane.

- Evaporate the organic layer under vacuum to obtain the Boc-protected amino acid with approximately 90% yield.

Formation of Morpholine Intermediate

- Dissolve the Boc-protected amino acid in dichloromethane.

- Add isobutyl formate and cool the mixture to -20 °C.

- Slowly add 4-methylmorpholine over 20-30 minutes at -20 °C.

- Prepare a mixture of dichloromethane, N,O-dimethylhydroxylamine hydrochloride, and triethylamine separately and add it to the reaction.

- Stir the reaction at 25-30 °C for 2-3 hours.

- Separate the organic layer and wash sequentially with sodium bicarbonate and sodium chloride solutions.

- Evaporate the solvent under vacuum to obtain the morpholine intermediate with a yield of approximately 98%.

Further Functionalization and Purification

- The morpholine intermediate is subjected to further reactions such as Grignard addition, epoxidation, or dihydroxylation depending on the desired substitution pattern.

- For example, treatment with isopropenylmagnesium bromide in tetrahydrofuran (THF) at -78 °C followed by stirring at 0-5 °C for 10-12 hours yields a substituted morpholine derivative.

- Subsequent oxidation or reduction steps may be employed to introduce or modify functional groups.

- The final compound is purified by extraction, solvent evaporation under vacuum, and recrystallization using hexane or ethanol-water mixtures.

- Yields for these steps vary but can reach up to 85%.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, NaOH, acetone | 0-5 | 2-3 | 90 |

| Morpholine formation | Isobutyl formate, 4-methylmorpholine, DCM | -20 to 30 | 2-3 | 98 |

| Grignard addition | Isopropenylmagnesium bromide, THF | -78 to 5 | 10-12 | 65 |

| Purification and crystallization | Hexane, ethanol-water mixtures | 25-75 | 0.5-1.5 | 55-85 |

Research Findings and Analysis

- The Boc protection step is critical for selective protection of the amino group, preventing side reactions during subsequent steps.

- The use of 4-methylmorpholine and isobutyl formate enables efficient formation of the morpholine ring with high regioselectivity.

- Low-temperature conditions (-20 °C to -78 °C) are essential during sensitive steps such as Grignard addition to control reactivity and avoid decomposition.

- The choice of solvent (dichloromethane, tetrahydrofuran) and washing steps (sodium bicarbonate, sodium chloride) facilitates removal of impurities and by-products.

- Final purification by recrystallization ensures high purity and yield of the target compound.

- The overall synthetic route is scalable and reproducible, suitable for industrial or laboratory-scale synthesis.

Chemical Reactions Analysis

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the morpholine ring can undergo such reactions under appropriate conditions.

Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

- Protecting Group for Amines : Boc-2-methylmorpholine is predominantly used to protect amine groups during peptide synthesis. This protection prevents unwanted side reactions that could occur during subsequent reactions involving other functional groups.

- Synthesis of Peptides : The compound plays a crucial role in the stepwise assembly of peptides, allowing for the selective modification of amino acids without affecting the amine functionality.

Medicinal Chemistry

- Pharmaceutical Development : In drug development, Boc-2-methylmorpholine is employed in synthesizing peptide-based drugs. Its ability to temporarily protect functional groups is essential for creating complex drug molecules that require precise structural modifications.

- Biologically Active Molecules : The compound is also used in synthesizing various biologically active molecules where temporary protection of functional groups is necessary, facilitating the creation of compounds with desired pharmacological properties.

Biological Research

- Study of Enzyme Mechanisms : Researchers utilize Boc-protected compounds to investigate enzyme mechanisms and interactions by controlling the reactivity of amines within biological systems.

- Chemical Biology Applications : The compound aids in the design and synthesis of probes and inhibitors that can selectively interact with biological targets, providing insights into cellular processes.

Synthesis of Peptide Derivatives

A study demonstrated the successful use of Boc-2-methylmorpholine in synthesizing a series of peptide derivatives, highlighting its effectiveness as a protecting group during multi-step reactions. The deprotection was achieved using trifluoroacetic acid, allowing for the selective release of free amines necessary for subsequent coupling reactions .

Development of Anticancer Agents

Research has illustrated the application of Boc-2-methylmorpholine in developing novel anticancer agents by enabling the construction of complex peptide structures that target specific cancer cell receptors. The ability to manipulate functional groups without compromising the integrity of sensitive amine sites was crucial in these studies .

Mechanism of Action

The mechanism by which 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid exerts its effects is primarily through the protection and deprotection of amine groups. The Boc group stabilizes the amine under neutral and basic conditions, preventing unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions . This process involves the formation of a tert-butyl cation intermediate, which can be scavenged by nucleophiles to prevent side reactions .

Comparison with Similar Compounds

Stereoisomeric Variants

- (S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS 868689-63-8) and (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS 884512-77-0): These enantiomers lack the methyl group at position 2. Both share the molecular formula C₁₀H₁₇NO₅ (MW: 231.25) and are used as chiral building blocks. The S-form is explicitly noted as an intermediate in organic syntheses .

Dimethyl-Substituted Analogues

- (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 1416444-82-0) and (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 1416445-02-7): These compounds feature dimethyl groups at position 6,6 (C₁₂H₂₁NO₅; MW: ~259.29).

Positional Isomers

- (2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (CAS 1346410-78-3): This isomer has a methyl group at position 6 instead of 2 (C₁₁H₁₉NO₅; MW: 245.27). The altered substitution pattern affects the molecule’s conformation and hydrogen-bonding capacity, which may influence crystallization behavior .

- (2R-3S)-4-[(tert-butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid (CAS 1807938-50-6): The carboxylic acid group is at position 3 instead of 2 (C₁₁H₁₉NO₅; MW: 245.28). This structural variation alters the ring’s electronic distribution and stereochemical interactions .

Comparative Data Table

*Molecular weight calculated based on formula C₁₁H₁₉NO₅.

Key Research Findings

- Steric and Electronic Effects : The methyl group in this compound provides moderate steric hindrance compared to dimethyl analogues, balancing reactivity and stability in coupling reactions .

- Chiral Specificity : Enantiomers like the S- and R-forms (CAS 868689-63-8 and 884512-77-0) are critical for asymmetric synthesis, with the S-form often preferred in pharmaceutical intermediates .

- Safety Considerations : Related compounds, such as (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid, carry warnings for eye irritation (H319) and environmental toxicity (H413), suggesting similar precautions for the target compound .

Biological Activity

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (commonly referred to as Boc-2-methylmorpholine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry and pharmacology. Its structure, characterized by a morpholine ring, a carboxylic acid group, and a tert-butoxycarbonyl protecting group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure

The compound's linear formula is , and its CAS number is 1205749-71-8. The presence of both the morpholine and carboxylic acid functionalities indicates its potential as a versatile building block in drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various morpholine derivatives, including Boc-2-methylmorpholine-2-carboxylic acid. The compound has been evaluated for its effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that Boc-2-methylmorpholine-2-carboxylic acid may be effective against certain resistant strains, potentially contributing to the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of morpholine can induce apoptosis in various cancer cell lines. For instance, studies have shown that Boc-2-methylmorpholine-2-carboxylic acid exhibits cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the activation of apoptotic pathways, possibly through the modulation of caspases and Bcl-2 family proteins .

The biological activity of Boc-2-methylmorpholine-2-carboxylic acid is thought to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The carboxylic acid group may interact with active sites of enzymes involved in bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could further enhance its therapeutic potential by reducing oxidative stress in cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of several morpholine derivatives, including Boc-2-methylmorpholine-2-carboxylic acid. The results demonstrated significant inhibition against multiple bacterial strains, supporting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies conducted on MCF-7 and A549 cell lines revealed that treatment with Boc-2-methylmorpholine-2-carboxylic acid led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating its role as a promising anticancer agent.

Q & A

Q. What synthetic routes are recommended for preparing 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves protecting the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group. A common approach is to react 2-methylmorpholine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). To optimize yields:

- Use anhydrous solvents and inert atmospheres to minimize hydrolysis of the Boc group .

- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .

- Purify the product using silica gel chromatography or recrystallization to remove unreacted starting materials and deprotection byproducts .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group’s presence (e.g., tert-butyl signals at ~1.4 ppm in ¹H NMR) and morpholine ring conformation .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to assess purity and detect impurities (e.g., deprotected morpholine derivatives) .

- Infrared Spectroscopy (IR) : Validate carbonyl stretches (C=O) from the Boc group (~1700 cm⁻¹) and carboxylic acid (~2500-3300 cm⁻¹ broad O-H stretch) .

Q. How should researchers handle and store this compound to prevent Boc group degradation?

- Store under anhydrous conditions at –20°C in sealed, desiccated containers .

- Avoid prolonged exposure to acidic/basic environments or elevated temperatures (>40°C), which accelerate Boc cleavage .

- Use stabilizers like BHT (butylated hydroxytoluene) in solution phases to suppress radical-mediated degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

Discrepancies may arise due to dynamic effects in solution (NMR) versus static crystal packing (X-ray). To address this:

- Perform NOESY/ROESY NMR to probe spatial proximities of substituents on the morpholine ring .

- Compare experimental X-ray torsion angles (e.g., C–N–C–O) with DFT-calculated conformational minima to validate stereochemistry .

- Use VCD (Vibrational Circular Dichroism) for chiral centers, as it provides complementary data to crystallography .

Q. What strategies are effective for identifying and quantifying stereochemical byproducts during synthesis?

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers or diastereomers .

- Dynamic NMR : Monitor coalescence of signals at variable temperatures to detect interconverting stereoisomers .

- X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures to identify crystalline impurities .

Q. How can this compound be integrated into peptide mimetics to study conformational effects on bioactivity?

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the morpholine-carboxylic acid moiety as a rigid proline analog to restrict backbone flexibility .

- Molecular Dynamics Simulations : Compare the conformational landscapes of peptide analogs with/without the morpholine ring to correlate structure-activity relationships .

- In Vitro Assays : Test protease resistance by substituting labile peptide bonds with the morpholine scaffold, which resists enzymatic cleavage .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Discrepancies often arise from polymorphic forms or solvent history. Methodological steps include:

- DSC/TGA Analysis : Identify polymorphs by detecting melting point variations or decomposition profiles .

- Solubility Screening : Test the compound in buffered solutions (pH 1–12) and polar aprotic solvents (DMF, DMSO) to map pH- and solvent-dependent behavior .

- Powder X-ray Diffraction : Correlate crystalline forms with solubility profiles to identify the most stable polymorph .

Q. What experimental designs are recommended to study the compound’s stability under catalytic conditions?

- Accelerated Stability Testing : Incubate the compound with common catalysts (e.g., Pd/C, Raney Ni) at elevated temperatures and monitor degradation via LC-MS .

- Kinetic Studies : Use pseudo-first-order kinetics to determine half-lives in the presence of acids/bases or transition metals .

- Protecting Group Alternatives : Compare Boc stability with other groups (e.g., Fmoc, Cbz) under identical conditions to identify optimal protection strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.